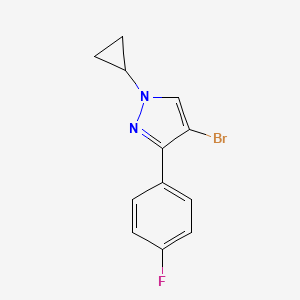
(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-(((R)-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes fluorenyl, indole, and pyrrolidine moieties, contributes to its diverse reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the fluorenylmethyl group, the incorporation of the indole moiety, and the assembly of the pyrrolidine ring. Each step requires specific reaction conditions, such as the use of protecting groups, coupling reagents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and reaction conditions would be tailored to ensure safety, environmental sustainability, and regulatory compliance.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting carbonyl groups to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions, enzyme inhibition, and receptor binding.
Industry: Its unique properties can be exploited in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, forming non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can alter the conformation and function of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
- (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate
Uniqueness
The uniqueness of (9H-fluoren-9-yl)methyl ((S)-1-((S)-2-((®-1-amino-1-oxo-3-(tritylthio)propan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate lies in its complex structure, which combines multiple functional groups and aromatic systems. This complexity allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable tool in research and development.
Eigenschaften
Molekularformel |
C53H49N5O5S |
|---|---|
Molekulargewicht |
868.1 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C53H49N5O5S/c54-49(59)47(34-64-53(36-17-4-1-5-18-36,37-19-6-2-7-20-37)38-21-8-3-9-22-38)56-50(60)48-29-16-30-58(48)51(61)46(31-35-32-55-45-28-15-14-23-39(35)45)57-52(62)63-33-44-42-26-12-10-24-40(42)41-25-11-13-27-43(41)44/h1-15,17-28,32,44,46-48,55H,16,29-31,33-34H2,(H2,54,59)(H,56,60)(H,57,62)/t46-,47-,48-/m0/s1 |
InChI-Schlüssel |
CFZXPTSEAPDBNZ-QQVWZEJNSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N[C@@H](CSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NC(CSC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



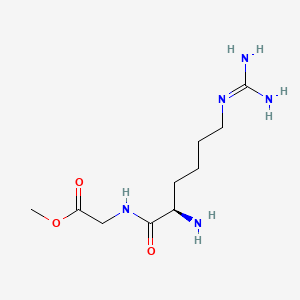
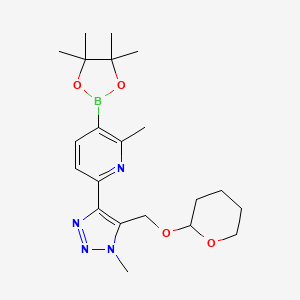
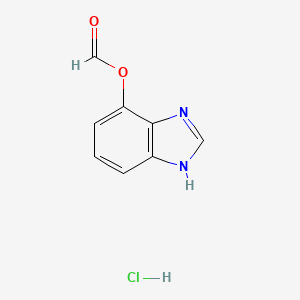
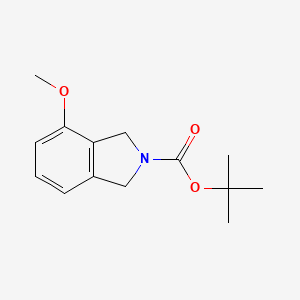
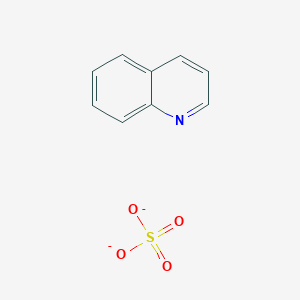
![[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11825778.png)
![1-(((cyclohexyloxy)carbonyl)oxy)ethyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825797.png)

![{[(4-oxo-4H-chromen-3-yl)methylidene]amino}thiourea](/img/structure/B11825807.png)
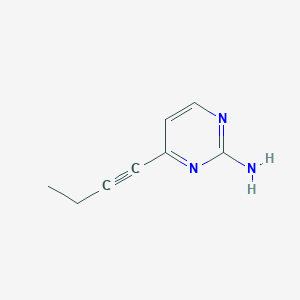
![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)
![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)
